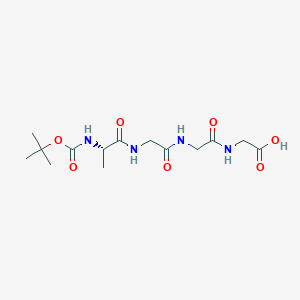

Boc-Ala-Gly-Gly-Gly-OH

Übersicht

Beschreibung

“Boc-Ala-Gly-Gly-Gly-OH” is a peptide that consists of the amino acids alanine (Ala) and glycine (Gly), with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group, preventing it from reacting until the desired peptide sequence is formed .

Synthesis Analysis

The synthesis of peptides like “Boc-Ala-Gly-Gly-Gly-OH” involves protecting certain amino and carboxyl groups during the synthesis . Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . A detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group involves using dicyclohexylcarbodiimide .Molecular Structure Analysis

The molecular structure of “Boc-Ala-Gly-Gly-Gly-OH” is determined by the sequence of its amino acids and the presence of the Boc protecting group. The ChemSpider ID for a similar compound, “Boc-Gly-OH”, is 70660 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-Ala-Gly-Gly-Gly-OH” include the formation of amide bonds between the amino acids . This requires selective acylation of a free amine, deactivation of all extraneous amine functions, and selective activation of the designated carboxyl function .Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-Ala-Gly-Gly-Gly-OH” would depend on its specific molecular structure. For a similar compound, “Boc-Gly-OH”, the density is 1.2±0.1 g/cm³, boiling point is 315.9±25.0 °C at 760 mmHg, and the molar refractivity is 41.4±0.3 cm³ .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Ala-Gly-Gly-Gly-OH: is commonly used in peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective group for amino acids during the synthesis process . This compound can be involved in the esterification reaction to synthesize N-Boc amino acid esters, which are crucial intermediates in peptide chemistry .

Neuroprotective Drug Analogs

The compound plays a role in synthesizing tripeptide analogs such as H-Gly-Pro-Glu-OH, which are studied for their neuroprotective properties . These analogs can potentially lead to the development of new drugs that protect nerve cells against damage from diseases like Alzheimer’s or Parkinson’s.

Organic Synthesis Promoter

Boc-Ala-Gly-Gly-Gly-OH: can act as a promoter in organic synthesis reactions. For example, it can be used for the allylation of hydrazones and isatin, which are important reactions in the synthesis of various organic compounds .

Green Chemistry Applications

In the context of green chemistry, this compound is significant due to its role in environmentally conscious in-water peptide synthesis. The Boc strategy is suitable for industrial chemistry and green chemistry because it generates only gases as by-products during the deprotection step of the Boc group .

Solid-Phase Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS), a method used to produce peptides in a controlled and step-wise fashion. SPPS is a standard technique in biochemistry and pharmacology for creating peptides with specific sequences .

Liquid-Phase Peptide Synthesis

Similarly, Boc-Ala-Gly-Gly-Gly-OH is used in liquid-phase peptide synthesis. This method is an alternative to SPPS and is particularly useful when synthesizing long or complex peptides that are difficult to produce on a solid support .

Wirkmechanismus

Mode of Action

The mode of action of Boc-Ala-Gly-Gly-Gly-OH involves its interaction with its targets. The compound is a protected peptide, which means it has protective groups (in this case, Boc or tert-butoxycarbonyl) that prevent it from reacting with other compounds or being degraded during peptide synthesis . These protective groups can be removed under appropriate conditions to allow the peptide to interact with its targets .

Action Environment

The action, efficacy, and stability of Boc-Ala-Gly-Gly-Gly-OH can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by the recommended storage conditions . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including pH and the presence of other biomolecules.

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPIMPNNGSBUKU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-Gly-Gly-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1381115.png)

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1381116.png)

![tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1381119.png)